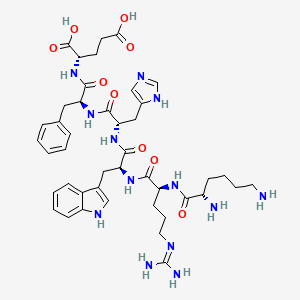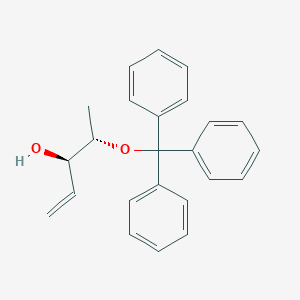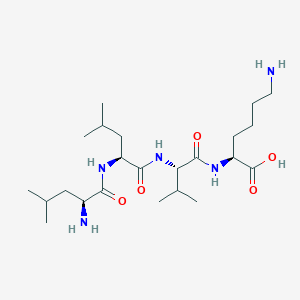![molecular formula C22H20N2O4 B14219577 1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- CAS No. 821794-48-3](/img/structure/B14219577.png)
1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-2-nitroaniline with benzaldehyde derivatives under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then subjected to further reactions, such as reduction and acylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Concentrated sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amino, nitro, and halogenated compounds, depending on the specific reaction conditions used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Propanone, 3-[(4-nitrophenyl)amino]-1,3-diphenyl-
- 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-
- 1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-
Uniqueness
1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl- is unique due to the presence of both methoxy and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
821794-48-3 |
|---|---|
Molekularformel |
C22H20N2O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
3-(4-methoxy-2-nitroanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H20N2O4/c1-28-18-12-13-19(21(14-18)24(26)27)23-20(16-8-4-2-5-9-16)15-22(25)17-10-6-3-7-11-17/h2-14,20,23H,15H2,1H3 |
InChI-Schlüssel |
NYNJDBCHJUNZFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)



![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
methanone](/img/structure/B14219541.png)


![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
![Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-](/img/structure/B14219566.png)
